molecular formula C12H9ClO B031233 1-Acetyl-4-chloronaphthalene CAS No. 22531-53-9

1-Acetyl-4-chloronaphthalene

Cat. No. B031233
CAS RN: 22531-53-9
M. Wt: 204.65 g/mol
InChI Key: YEHPVVNRCJDKDF-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloronaphthalene is a derivative of naphthalene . It is a compound that can be used in various organic transformations . It is also used in the synthesis of diverse heterocyclic compounds .


Synthesis Analysis

The synthesis of 1-Acetyl-4-chloronaphthalene involves the Friedel–Crafts acetylation of 1-chloronaphthalene . In this process, all seven monoketone isomers are formed, with 1-acetyl-4-chloronaphthalene usually predominating .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-chloronaphthalene is similar to that of naphthalene, with the addition of an acetyl group and a chlorine atom . The exact structure can be determined using high-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy .


Chemical Reactions Analysis

1-Acetyl-4-chloronaphthalene can participate in various chemical reactions due to the presence of the acetyl and chloro groups . For example, in the Friedel–Crafts acetylation of 1-chloronaphthalene, 1-acetyl-4-chloronaphthalene is the predominant product .

Scientific Research Applications

  • Optical Electrowetting Optics : A study demonstrated that a mixture of 1-chloronaphthalene with small amounts of an alkane can achieve a high refractive index, rapid switching, and ±45 degrees of electrowetting modulation, which are essential for optical electrowetting applications (Zhang et al., 2009).

  • Electrophilic Substitution in Organic Chemistry : The Friedel-Crafts acetylation of 1-chloronaphthalene activates electrophilic substitution by a chloro-substituent, forming seven monoketone isomers. This demonstrates the substance's utility in organic synthesis (Gore & Khan, 1979).

  • Polymer Photovoltaic Devices : In polymer film preparation, using solvent mixtures of 1-chloronaphthalene and o-dichlorobenzene improves device efficiency. It allows longer self-organization of polymer chains and reduces device series resistance (Chen, Tseng, & Ko, 2008).

  • Inclusion Complexes in Chemistry : 1-chloronaphthalene forms inclusion complexes with γ-cyclodextrin and maltosyl-γ-cyclodextrin in alkaline solutions. This results in weaker excimer fluorescence than in neutral solutions (Hamai, 2005).

  • Polymer Light-Emitting Diodes : Adding 1-chloronaphthalene to the processing solvent of p-xylenes significantly enhances the performance and color purity of polymer light-emitting diodes (Liang et al., 2016).

  • Phosphorescence in Micellar Solutions : 1-chloronaphthalene exhibits phosphorescence and delayed fluorescence in micellar solutions, primarily due to triplet-triplet annihilation within a single micelle (Turro & Aikawa, 1980).

Future Directions

Future research could focus on further exploring the synthetic utility of 1-Acetyl-4-chloronaphthalene for the construction of diverse bioactive heterocyclic scaffolds . Additionally, more studies are needed to understand its biological properties and potential applications in medicinal chemistry .

properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHPVVNRCJDKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-chloronaphthalene

Synthesis routes and methods

Procedure details

To aluminum chloride (54.5 g) and dichloromethane (250 ml) was dropwise added 1-chloronaphthalene (47 ml) under ice-cooling over 10 minutes. The obtained reaction mixture was stirred for 20 minutes and acetyl chloride (25 ml) was dropwise added over 40 minutes. The reaction mixture was stirred at room temperature for 4 hours and with refluxing for 20 minutes. The reaction mixture was cooled to room temperature, poured into 1N hydrochloric acid (300 ml), extracted with dichloromethane, washed with saturated brine and dried over magnesium sulfate. The solvent was distilled away and the residue was subjected to silica gel column chromatography (hexane-ethyl acetate) to give 37.3 g of a red-brown liquid (yield 55%).
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PH Gore, IM Khan - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… isomers are formed, with 1 acetyl-4-chloronaphthalene usually predominating. In … time~.l-~ The main product was described as 1-acetyl-4-chloronaphthalene, but its structure was not …
Number of citations: 1 pubs.rsc.org
WJ Cho, C Bunel, E Maréchal - Journal of Polymer Science …, 1980 - Wiley Online Library
Improved methods for the synthesis of 4‐halogeno 1‐vinylnaphthalenes are proposed. Reactivity ratios are determined for the following systems: 4‐fluoro‐1‐vinyl naphthalene‐styrene, …
Number of citations: 1 onlinelibrary.wiley.com
YH Liu, C Chen, LM Yang - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… 6H 2 O, PPh 3 and 1-acetyl-4-chloronaphthalene in ethanol leads to the formation the title compound (I) in high yield. The Ni 2+ metal centre of the complex displays a pseudo-square-…
Number of citations: 2 scripts.iucr.org
S Perumal, G Vasuki, DA Wilson - Magnetic resonance in …, 1990 - Wiley Online Library
The proton and carbon spectra of ten 4‐X‐l‐acetylnaphthalenes have been assigned. Shift correlations have been made with benzene substituent‐induced chemical shifts (SCS, Lynch …
JL Wiley, VJ Smith, J Chen, BR Martin… - Bioorganic & medicinal …, 2012 - Elsevier
… To a solution of 2.44 g (11.9 mmol) of 1-acetyl-4-chloronaphthalene in 5 mL of freshly distilled pyridine under N 2 was added 3.33 g (13.1 mmol) of I 2 dissolved in 15 mL of freshly …
Number of citations: 26 www.sciencedirect.com
VJ Smith - 2008 - search.proquest.com
The medicinal values of marijuana have often been overshadowed due to the psychotropic,“recreational” effects it brings about in a user. For hundreds of years the therapeutic uses of …
Number of citations: 5 search.proquest.com
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… A similar isomerisation is encountered when 1-chloronaphthalene in carbon bisulphide undergoes Friedel-Crafts acetylation to give 1-acetyl-4-chloronaphthalene, mp 4--10 o, picrate, …
Number of citations: 5 www.sciencedirect.com

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